molecular formula C6H15Cl2N B2424827 (4-Chlorobutyl)dimethylamine hydrochloride CAS No. 365432-21-9; 69749-71-9

(4-Chlorobutyl)dimethylamine hydrochloride

Cat. No. B2424827
Key on ui cas rn: 365432-21-9; 69749-71-9
M. Wt: 172.09
InChI Key: AUWCSYMRRXWIOE-UHFFFAOYSA-N
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Patent
US05652271

Procedure details

A stirred mixture of 1-chloro-4-(dimethylamino)-butane hydrochloride (115 g), thiourea (51.9 g) and ethanol (500 ml) was heated under reflux for 24 hours then allowed to stand at 4° C. for 24 hours. The resulting solid was collected by filtration, washed with ether, and dried in vacuo at ambient temperature for 24 hours to give S-[4-(dimethylamino)butyl]isothiourea dihydrochloride as an off-white solid (140 g), m.p. 179°-182° C.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]([CH3:9])[CH3:8].[NH2:10][C:11]([NH2:13])=[S:12]>C(O)C>[ClH:2].[ClH:1].[CH3:8][N:7]([CH3:9])[CH2:6][CH2:5][CH2:4][CH2:3][S:12][C:11](=[NH:10])[NH2:13] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
Cl.ClCCCCN(C)C
Name
Quantity
51.9 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at ambient temperature for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.Cl.CN(CCCCSC(N)=N)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05652271

Procedure details

A stirred mixture of 1-chloro-4-(dimethylamino)-butane hydrochloride (115 g), thiourea (51.9 g) and ethanol (500 ml) was heated under reflux for 24 hours then allowed to stand at 4° C. for 24 hours. The resulting solid was collected by filtration, washed with ether, and dried in vacuo at ambient temperature for 24 hours to give S-[4-(dimethylamino)butyl]isothiourea dihydrochloride as an off-white solid (140 g), m.p. 179°-182° C.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]([CH3:9])[CH3:8].[NH2:10][C:11]([NH2:13])=[S:12]>C(O)C>[ClH:2].[ClH:1].[CH3:8][N:7]([CH3:9])[CH2:6][CH2:5][CH2:4][CH2:3][S:12][C:11](=[NH:10])[NH2:13] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
Cl.ClCCCCN(C)C
Name
Quantity
51.9 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at ambient temperature for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.Cl.CN(CCCCSC(N)=N)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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